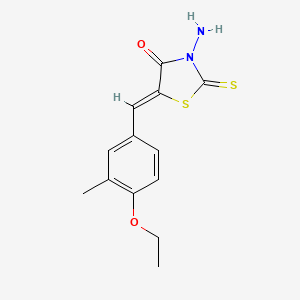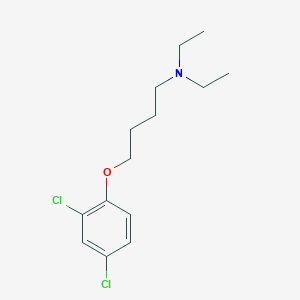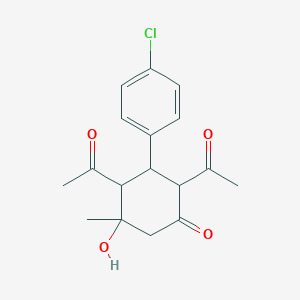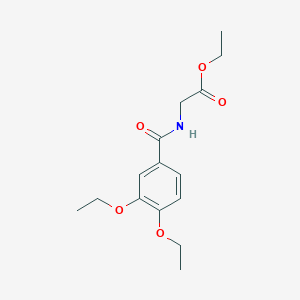![molecular formula C15H24N2 B5234778 N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
N-[2-(2-pyridinyl)ethyl]cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pyridinyl)ethyl]cyclooctanamine, also known as JP-1302, is a chemical compound that belongs to the class of cyclooctanamine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[2-(2-pyridinyl)ethyl]cyclooctanamine acts as a selective agonist of the sigma-1 receptor, which leads to the activation of various downstream signaling pathways. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways involved in cell survival.
Biochemical and Physiological Effects
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. These effects can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, which allows for precise modulation of this receptor. It has also been shown to have a high affinity for the sigma-1 receptor, which allows for low concentrations to be used in experiments. However, N-[2-(2-pyridinyl)ethyl]cyclooctanamine has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the study of N-[2-(2-pyridinyl)ethyl]cyclooctanamine. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. N-[2-(2-pyridinyl)ethyl]cyclooctanamine may be a useful tool compound for studying the role of the sigma-1 receptor in these disorders. Another area of interest is the development of new derivatives of N-[2-(2-pyridinyl)ethyl]cyclooctanamine that may have improved properties, such as increased solubility and selectivity. These derivatives may be useful for studying the sigma-1 receptor in various experimental settings. Finally, the development of new methods for the synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine may allow for more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine involves the reaction of 2-bromoethyl pyridine with cyclooctanone, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-[2-(2-pyridinyl)ethyl]cyclooctanamine in high purity. This synthesis method has been optimized to produce N-[2-(2-pyridinyl)ethyl]cyclooctanamine in high yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
Propriétés
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414225 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)



![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)




![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)